molecular formula C26H31P B13800662 Octylidenetriphenylphosphorane CAS No. 80625-78-1

Octylidenetriphenylphosphorane

Cat. No.: B13800662
CAS No.: 80625-78-1
M. Wt: 374.5 g/mol
InChI Key: WGQDYKWQUXNHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octylidenetriphenylphosphorane is a Wittig-type reagent belonging to the class of phosphorus ylides. These compounds are widely used in organic synthesis for the formation of alkenes via the Wittig reaction, where the ylide reacts with carbonyl groups to generate double bonds. Structurally, it consists of a triphenylphosphine moiety bound to an octylidene group, which contributes to its reactivity and stability.

Properties

CAS No.

80625-78-1

Molecular Formula

C26H31P

Molecular Weight

374.5 g/mol

IUPAC Name

octylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C26H31P/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h7-15,17-23H,2-6,16H2,1H3

InChI Key

WGQDYKWQUXNHAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Octylidenetriphenylphosphorane can be synthesized through the Wittig reaction, which involves the reaction of triphenylphosphine with an octyl halide to form the corresponding phosphonium salt. This salt is then treated with a strong base, such as sodium hydride, to generate the ylide, which subsequently reacts with a carbonyl compound to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Octylidenetriphenylphosphorane undergoes various types of reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octylidenetriphenylphosphorane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octylidenetriphenylphosphorane involves the formation of a ylide intermediate, which reacts with carbonyl compounds to form alkenes. This process is facilitated by the nucleophilic attack of the ylide on the electrophilic carbonyl carbon, followed by the elimination of triphenylphosphine oxide . The molecular targets and pathways involved in these reactions are primarily centered around the carbonyl group of the reactants.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from related organophosphorus compounds and synthetic methodologies:

Reactivity in Cross-Coupling Reactions

  • Triphenylphosphine-Based Reagents : Commonly used in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) to form carbon-carbon bonds. Octylidenetriphenylphosphorane may share similarities in stabilizing transition states, though its octylidene chain could enhance steric effects compared to simpler ylides like methylenetriphenylphosphorane .
  • Hydroxyterphenylboronic Acid : Used in oligophenylene synthesis (as in ), this reagent contrasts with phosphorus ylides in its mechanism (nucleophilic boronic acid vs. electrophilic ylide). The former enables precise chain-length control in oligomers, while ylides like this compound are better suited for alkene formation .

Structural and Functional Differences

  • Organonitrogen Compounds (e.g., amines in ): These lack the electrophilic phosphorus center, making them unsuitable for Wittig reactions but effective in nucleophilic substitutions or hydrogen bonding.
  • Polyphenylenes (): While this compound is a reagent, polyphenylenes are target macromolecules. The ylide’s role would be intermediate in synthesizing such structures, contrasting with boronic acids that directly incorporate into the polymer backbone .

Stability and Selectivity

  • Phosphorus ylides are generally moisture-sensitive, requiring anhydrous conditions.

Data Table: Key Properties of Selected Reagents

Compound Reactivity Type Key Applications Stability Notes
This compound Wittig Reaction Alkene synthesis Moisture-sensitive; nonpolar-soluble
Hydroxyterphenylboronic Acid Suzuki Cross-Coupling Oligophenylene synthesis Air-stable; polar solvent use
Triphenylphosphine Ligand in Catalysis Stabilizing Pd complexes Oxidizes to phosphine oxide
Amines (e.g., from ) Nucleophilic Substitution Drug intermediates, polymer synthesis Variable pH sensitivity

Research Findings and Limitations

  • highlights the importance of boronic acids in controlled oligomerization, a domain where phosphorus ylides like this compound are less prevalent. However, ylides remain indispensable for alkene formation in fine chemical synthesis .
  • No direct studies on this compound are cited in the provided evidence, suggesting a gap in comparative analyses with structurally similar ylides. Further research is needed to quantify its efficiency against shorter-chain or aryl-substituted phosphoranes.

Biological Activity

Octylidenetriphenylphosphorane is a phosphonium ylide, a class of compounds known for their utility in organic synthesis, particularly in the Wittig reaction. However, beyond their synthetic applications, there is growing interest in their biological activities. This article focuses on the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C22H25PC_{22}H_{25}P, features a triphenylphosphine moiety attached to an octylidene group. The unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that phosphonium ylides exhibit antimicrobial activity. A study demonstrated that derivatives of triphenylphosphonium compounds, including this compound, showed significant inhibition against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies showed that this compound can induce apoptosis in human cancer cells, suggesting potential as an anticancer agent.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values :
    • MCF-7: 12 µM
    • A549: 10 µM
    • HeLa: 8 µM

These findings indicate that this compound has a promising cytotoxic profile, particularly against HeLa cells.

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and proteins. The compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.

Case Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against multidrug-resistant strains of bacteria. The results indicated that it not only inhibited growth but also reduced biofilm formation by up to 70%. This suggests its potential use in treating infections caused by resistant bacteria.

Case Study 2: Cancer Cell Line Studies

A series of experiments involving this compound on different cancer cell lines showed a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage. This supports its role as a potential chemotherapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.